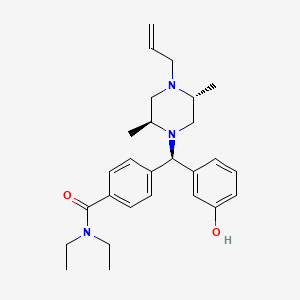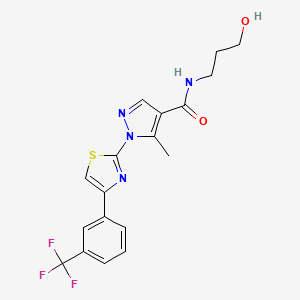
RWJ 50271
Descripción general
Descripción
RWJ 50271 es un inhibidor selectivo y activo por vía oral de la interacción entre el antígeno 1 asociado a la función de los linfocitos (LFA-1) y la molécula de adhesión intercelular 1 (ICAM-1). Este compuesto ha demostrado un potencial significativo en la inhibición de la adhesión celular mediada por LFA-1/ICAM-1, convirtiéndolo en una herramienta valiosa en la investigación científica, particularmente en los campos de la inmunología y la inflamación .
Aplicaciones Científicas De Investigación
RWJ 50271 tiene una amplia gama de aplicaciones en la investigación científica:
Inmunología: Se utiliza para estudiar el papel de las interacciones LFA-1/ICAM-1 en la adhesión y la migración de las células inmunitarias.
Inflamación: El compuesto es valioso en la investigación centrada en enfermedades inflamatorias, ya que puede inhibir la adhesión de las células inmunitarias a las células endoteliales.
Investigación del cáncer: Se investiga this compound por su potencial para inhibir la metástasis tumoral al bloquear los mecanismos de adhesión celular.
Desarrollo de fármacos: Sirve como compuesto principal para el desarrollo de nuevas terapias dirigidas a la adhesión de las células inmunitarias.
Mecanismo De Acción
RWJ 50271 ejerce sus efectos inhibiendo selectivamente la interacción entre LFA-1 e ICAM-1. Esta interacción es crucial para la adhesión y la migración de las células inmunitarias. Al bloquear esta interacción, this compound evita que las células inmunitarias se adhieran a las células endoteliales, lo que reduce la inflamación y la infiltración de las células inmunitarias. Los objetivos moleculares involucrados incluyen la integrina LFA-1 en las células inmunitarias y la molécula ICAM-1 en las células endoteliales .
Análisis Bioquímico
Biochemical Properties
RWJ 50271 plays a significant role in biochemical reactions by inhibiting LFA-1/ICAM-1-mediated cell adhesion . It interacts with the LFA-1 protein, a member of the integrin family of proteins, which plays a crucial role in the adhesion of leukocytes to endothelial cells . The nature of these interactions involves the binding of this compound to the LFA-1 protein, thereby preventing its interaction with ICAM-1 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the adhesion of peripheral blood lymphocytes to plastic immobilized sICAM-1 . This inhibition can influence cell function by disrupting cell signaling pathways and altering gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the LFA-1 protein. By binding to LFA-1, this compound prevents the interaction of LFA-1 with ICAM-1, thereby inhibiting LFA-1/ICAM-1-mediated cell adhesion . This can lead to changes in gene expression and potentially affect enzyme activation or inhibition .
Dosage Effects in Animal Models
In animal models of inflammation, oral administration of this compound at a dosage of 50 mg/kg was found to significantly reduce foot pad swelling
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de RWJ 50271 involucra múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso típicamente incluye los siguientes pasos:
Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones de condensación y ciclación. Esto involucra el uso de varios reactivos y catalizadores para formar el esqueleto heterocíclico.
Modificaciones del grupo funcional: Pasos posteriores involucran la introducción de grupos funcionales que son esenciales para la actividad biológica del compuesto. Esto incluye la adición de átomos de flúor y otros sustituyentes a través de halogenación y otras reacciones de sustitución.
Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr la pureza y el rendimiento deseados.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto involucra el uso de reactores de alto rendimiento, sistemas automatizados para la adición de reactivos y técnicas de purificación avanzadas para garantizar la consistencia y la eficiencia en la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
RWJ 50271 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados, que pueden tener diferentes actividades biológicas.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound, lo que potencialmente altera su actividad.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de halogenación a menudo involucran reactivos como el gas flúor o la N-fluorobenzenosulfonimida.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que se pueden utilizar para estudiar la relación estructura-actividad y optimizar la eficacia del compuesto.
Comparación Con Compuestos Similares
RWJ 50271 es único en su alta selectividad y actividad oral en comparación con otros inhibidores de LFA-1/ICAM-1. Los compuestos similares incluyen:
BIRT 377: Otro inhibidor de LFA-1/ICAM-1, pero con diferentes propiedades farmacocinéticas.
LFA703: Un compuesto con efectos inhibitorios similares, pero menor biodisponibilidad oral.
XVA143: Conocido por su potente inhibición, pero limitado por su mala solubilidad.
This compound destaca por su equilibrio de potencia, selectividad y biodisponibilidad oral, lo que lo convierte en una opción preferida para aplicaciones de investigación .
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-11-14(16(27)22-6-3-7-26)9-23-25(11)17-24-15(10-28-17)12-4-2-5-13(8-12)18(19,20)21/h2,4-5,8-10,26H,3,6-7H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGTYCLOKDAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B1662273.png)
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)

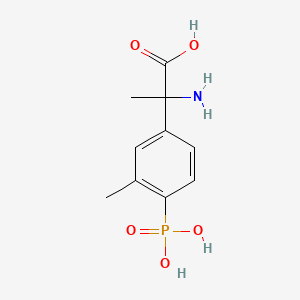
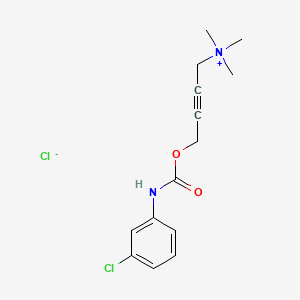
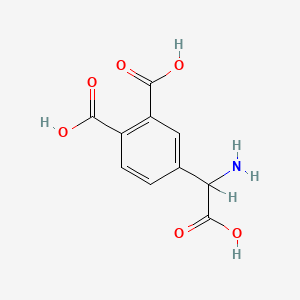
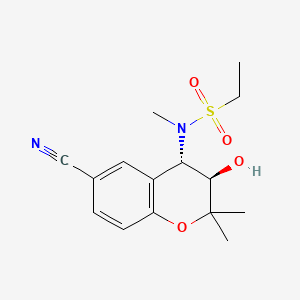
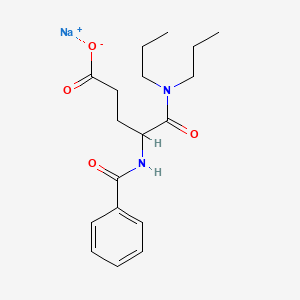
![1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-](/img/structure/B1662285.png)
![[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B1662286.png)
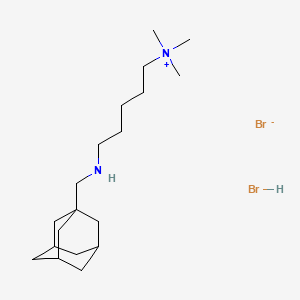

![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
